4-Hydroxy-4'-nitrobiphenyl: A Technical Overview
4-Hydroxy-4'-nitrobiphenyl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative containing both a hydroxyl and a nitro functional group. It is primarily recognized as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to other biologically active biphenyl and nitroaromatic compounds suggests potential for further investigation. This technical guide provides a summary of the available chemical, physical, and toxicological information for 4-Hydroxy-4'-nitrobiphenyl and its parent compound, 4-nitrobiphenyl.
Chemical and Physical Properties
4-Hydroxy-4'-nitrobiphenyl is a solid, crystalline compound.[3] Its chemical structure consists of a biphenyl core with a hydroxyl group on one phenyl ring and a nitro group on the other at the para positions.
Table 1: Physicochemical Properties of 4-Hydroxy-4'-nitrobiphenyl
| Property | Value | Reference |
| CAS Number | 3916-44-7 | [4][5] |
| Molecular Formula | C₁₂H₉NO₃ | [4][5] |
| Molecular Weight | 215.21 g/mol | [4] |
| Melting Point | 207 °C | [1] |
| Boiling Point (Predicted) | 387.3 ± 17.0 °C | [1] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [1] |
| Appearance | Light yellow crystalline powder | [6] |
Synthesis and Purification
Synthesis
A patent for the preparation of the related compound 4'-chloro-2-nitrobiphenyl describes a method using o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate with a phase transfer catalyst and a palladium catalyst in an aqueous solution.[8]
Purification
Specific purification protocols for 4-Hydroxy-4'-nitrobiphenyl are not detailed in the available literature. General methods for the purification of solid organic compounds, such as recrystallization from a suitable solvent, would be applicable. The choice of solvent would depend on the solubility of the compound and its impurities.
Biological Relevance and Potential Applications
While there is a lack of specific data on the biological activity of 4-Hydroxy-4'-nitrobiphenyl, its structural features suggest potential areas for investigation.
Metabolism
Studies on the metabolism of the parent compound, 4-nitrobiphenyl, in rat liver fractions have shown that it can be metabolized to various compounds, including hydroxylated derivatives (x-OH-4-nitrobiphenyl).[9] This indicates that 4-Hydroxy-4'-nitrobiphenyl can be a metabolite of 4-nitrobiphenyl, making its biological properties relevant from a toxicological and pharmacological standpoint. The metabolism of 4-aminobiphenyl, a related compound, also yields hydroxylated metabolites.[10]
Potential Antimicrobial and Anticancer Activity
There are general indications that hydroxylated biphenyls and nitroaromatic compounds can possess biological activity. For instance, some aminobenzylated 4-nitrophenols have demonstrated antibacterial properties.[11] Additionally, certain 4-hydroxy-1,3-oxazin-6-ones containing a 5-nitrofuranyl or 5-nitrothienyl moiety have shown bactericidal activity.[12]
Furthermore, some novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown anticancer efficacy.[13] While these studies do not directly involve 4-Hydroxy-4'-nitrobiphenyl, they provide a rationale for investigating its potential in these therapeutic areas.
Due to the lack of specific experimental data, no quantitative biological data tables or signaling pathway diagrams can be provided at this time.
Toxicology
Specific toxicological data for 4-Hydroxy-4'-nitrobiphenyl is limited. However, information on the parent compound, 4-nitrobiphenyl, provides some insight into potential hazards.
4-Nitrobiphenyl is irritating to the eyes.[14] It can be absorbed into the body through inhalation, skin contact, and ingestion.[14] Chronic exposure to high concentrations of 4-nitrobiphenyl in workers has been associated with effects on the peripheral and central nervous systems, as well as the liver and kidneys.[15] The International Agency for Research on Cancer (IARC) has indicated that there is limited evidence for the carcinogenicity of 4-nitrobiphenyl in animals.[12] It is considered a suspected human carcinogen.[14]
Given that 4-Hydroxy-4'-nitrobiphenyl may be a metabolite of 4-nitrobiphenyl, it is prudent to handle it with appropriate safety precautions in a laboratory setting.
Experimental Protocols
Detailed experimental protocols for biological assays specifically involving 4-Hydroxy-4'-nitrobiphenyl are not available in the reviewed literature. For researchers interested in evaluating the biological activity of this compound, standard assays for antimicrobial and anticancer activity can be adapted.
General Antimicrobial Susceptibility Testing
A general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains would involve:
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Preparation of a stock solution of 4-Hydroxy-4'-nitrobiphenyl in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.
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Inoculation of each well with a standardized suspension of the test bacterium.
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Incubation of the plate at an appropriate temperature and duration for bacterial growth.
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Determination of the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
General In Vitro Cytotoxicity Assay
A general protocol for assessing the anticancer activity of a compound using a cell-based assay (e.g., MTT assay) would involve:
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Seeding of cancer cells in a 96-well plate and allowing them to adhere overnight.
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Treatment of the cells with various concentrations of 4-Hydroxy-4'-nitrobiphenyl for a specified period (e.g., 24, 48, or 72 hours).
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Addition of a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.
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Solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.
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Calculation of cell viability as a percentage of the untreated control and determination of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationships and Workflows
Due to the limited information on the specific biological activities and mechanisms of action of 4-Hydroxy-4'-nitrobiphenyl, a detailed signaling pathway or experimental workflow diagram cannot be generated at this time. A generalized workflow for the preliminary investigation of a novel compound is presented below.
Figure 1. A generalized workflow for the investigation of a novel chemical compound, starting from synthesis and purification, through biological screening and mechanistic studies, to toxicological evaluation.
Conclusion
4-Hydroxy-4'-nitrobiphenyl is a chemical intermediate with a well-defined chemical structure. While its direct biological activities and mechanisms of action are not well-documented, its status as a potential metabolite of the known toxicant 4-nitrobiphenyl, and the biological activities of structurally related compounds, suggest that it may be a candidate for further pharmacological and toxicological investigation. The protocols and workflow provided herein offer a general framework for such studies. Further research is required to elucidate the specific biological properties of this compound.
References
- 1. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [amp.chemicalbook.com]
- 2. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]
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- 4. scbt.com [scbt.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
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- 10. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
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